molecular formula C11H11N3O2 B1215345 Piroximone CAS No. 84490-12-0

Piroximone

Cat. No. B1215345
CAS RN: 84490-12-0
M. Wt: 217.22 g/mol
InChI Key: OQGWJZOWLHWFME-UHFFFAOYSA-N
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Description

Piroximone is a cardiotonic agent . It is a phosphodiesterase-III inhibitor . It has been used in patients with congestive heart failure .


Molecular Structure Analysis

The molecular formula of Piroximone is C11H11N3O2 . Its average mass is 217.224 Da and its monoisotopic mass is 217.085129 Da .


Chemical Reactions Analysis

Electroanalytical studies have revealed that the dihydroimidazolone functionality in Piroximone is oxidizable . The compound undergoes a two-electron, irreversible oxidation in neutral to acidic media, leading to two major products .

Mechanism of Action

The anti-inflammatory effect of Piroximone may result from the reversible inhibition of cyclooxygenase, causing the peripheral inhibition of prostaglandin synthesis . The prostaglandins are produced by an enzyme called Cox-1. Piroximone blocks the Cox-1 enzyme, resulting in the disruption of production of prostaglandins .

Future Directions

Several uncontrolled trials with the phosphodiesterase inhibitors enoximone, milrinone, and Piroximone have concluded that these agents improve exercise capacity and thereby hold promise to enhance the quality of life . Large scale controlled trials currently in progress will determine the ultimate efficacy, as well as safety, of these agents .

properties

IUPAC Name

4-ethyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGWJZOWLHWFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233479
Record name Piroximone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84490-12-0
Record name Piroximone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084490120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piroximone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIROXIMONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VSD0380YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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